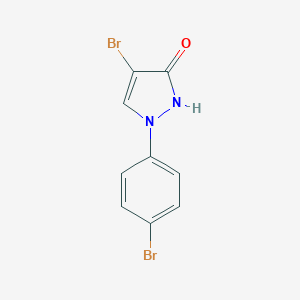![molecular formula C17H16N2O3S B299819 Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-](/img/structure/B299819.png)
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been reported to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant pharmacological effects. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-. One of the possible directions is to investigate its potential as a novel therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties, such as solubility and bioavailability. Additionally, the development of new synthetic methods for the preparation of Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- can also be explored to improve its yield and purity.
In conclusion, Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders, makes it a subject of interest for future research. However, further studies are needed to optimize its pharmacological properties and to elucidate its mechanism of action.
Méthodes De Synthèse
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2,4,6-trimethylphenyl isothiocyanate with 5-amino-2-furancarboxylic acid hydrazide in the presence of phosphorus oxychloride. This reaction yields the desired compound in good yield and high purity.
Applications De Recherche Scientifique
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant antibacterial, antifungal, and antiviral activities. Moreover, it has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)- |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3S/c1-10-7-11(2)15(12(3)8-10)13(20)9-23-17-19-18-16(22-17)14-5-4-6-21-14/h4-8H,9H2,1-3H3 |
Clé InChI |
UZOIPHWBWYOTID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide](/img/structure/B299744.png)


![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299754.png)
![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)